2-(7-Fluoroquinolin-5-yl)acetic acid

Description

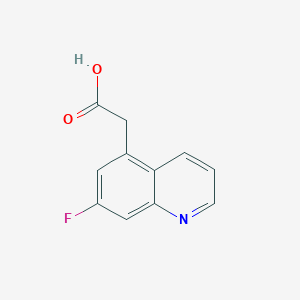

2-(7-Fluoroquinolin-5-yl)acetic acid is a fluorinated quinoline derivative featuring an acetic acid moiety at the 5-position of the quinoline ring and a fluorine atom at the 7-position. Quinoline-based acetic acid derivatives are widely studied for their pharmacological and material science relevance, particularly due to their ability to chelate metal ions and modulate biological pathways .

The fluorine substituent at position 7 likely enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to improve drug-like properties.

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-(7-fluoroquinolin-5-yl)acetic acid |

InChI |

InChI=1S/C11H8FNO2/c12-8-4-7(5-11(14)15)9-2-1-3-13-10(9)6-8/h1-4,6H,5H2,(H,14,15) |

InChI Key |

ZIBIMLMUJRSMBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)F)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Quinolin-7-yl)Acetic Acid (CAS 152149-07-0)

- Structure : Lacks the fluorine substituent at position 5.

- Synthesis: Typically synthesized via coupling reactions between quinoline derivatives and acetic acid precursors.

- Properties : Molecular weight 199.20 g/mol (vs. 217.19 g/mol for the fluorinated analog). Reduced lipophilicity due to absence of fluorine.

- Applications: Used as an intermediate in pharmaceuticals and agrochemicals.

2-(8-Hydroxyquinolin-5-yl)Acetic Acid (CAS 57434-92-1)

- Structure : Features a hydroxyl group at position 8 instead of fluorine at position 6.

- Properties : Molecular weight 203.20 g/mol; hydroxyl group enhances metal-chelating ability (e.g., Cu²⁺, Fe³⁺) but reduces metabolic stability due to susceptibility to oxidation .

- Applications : Used in antimicrobial and antitumor studies. Poly(vinyl alcohol)/chitosan electrospun materials containing this compound show antibacterial and antifungal activity .

2-(2-(4-Methoxyphenyl)Furo[3,2-h]Quinolin-3-yl)Acetic Acid

- Structure : Incorporates a methoxyphenyl-fused furan ring system.

- Synthesis: Produced via a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid. Atom-economical and efficient (yields >70%) .

- Properties : Methoxy group increases electron density on the aromatic ring, altering reactivity. Molecular weight ~349.35 g/mol.

- Applications: Potential use in optoelectronics and as a fluorescent probe due to extended conjugation .

ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]Acetic Acid)

- Structure : Pyrrolizine core with chlorophenyl and phenyl substituents.

- Pharmacology : Demonstrates anti-inflammatory activity (ED₅₀ = 17 mg/kg in rat paw edema) with superior gastrointestinal tolerance compared to indomethacin (UD₅₀ >100 mg/kg vs. 7 mg/kg for indomethacin) .

- Relevance : Highlights how fluorinated or halogenated acetic acid derivatives can balance efficacy and safety profiles .

Data Table: Key Properties of Selected Compounds

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.